2-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxylic Acid is a unique organic compound that incorporates both cyclopropane and indole functionalities. This compound is of interest in various fields such as medicinal chemistry and organic synthesis due to its potential biological activities and structural properties. The compound features a cyclopropane ring, which is known for its strain and reactivity, along with an indole moiety that contributes to its pharmacological profile.
The compound can be classified under the category of cyclopropane carboxylic acids and indole derivatives. Cyclopropane derivatives are recognized for their distinctive three-membered ring structure, which imparts unique chemical reactivity. Indoles, on the other hand, are significant in the development of pharmaceuticals due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
The synthesis of 2-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxylic Acid can be approached through several methods:
The reaction conditions typically involve low temperatures (around -70°C) for optimal control over the reaction pathways and to minimize side reactions. The purification steps often include extraction with organic solvents and chromatographic techniques to isolate the target compound.
The molecular structure of 2-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxylic Acid features:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions. The compound's stereochemistry plays a critical role in its biological activity and interaction with receptors.
The compound may undergo various chemical reactions typical of both cyclopropanes and carboxylic acids:
Reactions involving this compound often require careful control over conditions such as temperature, solvent choice, and reaction time to achieve desired outcomes while minimizing by-products.
The mechanism of action for 2-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxylic Acid likely involves:
Studies on related compounds indicate that structural modifications can significantly influence pharmacodynamics and pharmacokinetics, suggesting that this compound may exhibit similar behaviors .
The compound has potential applications in:
MIRC reactions enable cyclopropanation via sequential nucleophilic addition and ring closure. For the target compound, stereoselectivity hinges on chiral induction during the Michael addition step.
Chiral auxiliaries covalently attached to substrates enforce facial selectivity in MIRC reactions. For cyclopropane synthesis, Evans oxazolidinones appended to unsaturated esters or amides direct α-haloenolate addition, yielding trans-1,2-disubstituted cyclopropanes with >95% de [1]. Similarly, sulfoxide auxiliaries leverage stereogenic sulfur to control nucleophile approach vectors. For example, tert-butylsulfinyl groups enable stereodivergent cyclopropanation of acrylates, with auxiliary removal affording enantiopure carboxylic acid precursors to the target indole compound [1] [7]. Aryl-substituted cyclopropanes (e.g., 1-phenylcyclopropanecarboxylates) synthesized via this route undergo Pd-catalyzed C–H arylation to introduce heterocyclic units without racemization [7].
Table 2: Chiral Auxiliary Systems for Cyclopropane Synthesis
Auxiliary Type | Substrate Class | de (%) | Post-Functionalization |
---|---|---|---|
Evans Oxazolidinone | α,β-Unsaturated Amides | >95 | Hydrolysis to carboxylic acids |
tert-Butylsulfinyl | Acrylates | 90–98 | Reductive removal |
Phenyltetrahydrooxazinone | Enones | 88–94 | Acidic cleavage |
Catalytic methods bypass stoichiometric auxiliaries by employing chiral metal complexes. Cu(II)-Bisoxazoline catalysts promote enantioselective MIRC reactions between α-bromomalonates and indole-derived acrylamides, forming the target cyclopropane core with 92% ee [1] [2]. The mechanism involves ligand-accelerated enantiofacial discrimination during malonate addition. Rhodium-Diene Complexes (e.g., Rh[(R)-BINAP]) further enhance stereocontrol for tetrasubstituted cyclopropanes, achieving 89–94% ee in reactions with sterically congested dihydroindole acceptors [1]. Critical to success is matching ligand bite angle to the substrate’s steric profile.
Conformational rigidity in Michael acceptors minimizes rotational flexibility, enhancing stereoselectivity. Intramolecular H-bonding in β-hydroxy-α,β-unsaturated esters locks s-trans conformers, directing nucleophiles anti to the hydroxyl group [1]. Similarly, ortho-quinone methide (o-QM) intermediates generated in situ from o-hydroxybenzyl precursors undergo chiral oxazaborolidinium-catalyzed cyclopropanation, yielding dihydrobenzofuran intermediates convertible to the target cyclopropane [6]. This strategy achieves >20:1 dr and >99% ee by exploiting the o-QM’s planar geometry.
Enzymes enable regio- and stereoselective modifications of preformed cyclopropane cores. Lipase-catalyzed kinetic resolution of racemic trans-cyclopropane diesters (e.g., using CAL-B) affords enantiopure monoacids (>99% ee), which couple with 2,3-dihydroindole via carbodiimide activation [4]. Engineered transaminases (e.g., from Arthrobacter spp.) aminate cyclopropanecarboxaldehydes to chiral amines, though carboxylic acid substrates require protecting group strategies.
Resin-bound cyclopropanation streamlines diversification of the target compound. Wang resin-linked acrylamides undergo MIRC with ethyl bromofluoroacetate, followed by acidolytic cleavage to release 1-carboxylic acid cyclopropanes [7]. Palladium-functionalized resins enable on-bead Suzuki coupling of bromocyclopropane intermediates, introducing diverse aryl/heteroaryl groups at C1. This approach generates 50+ analogs in parallel, facilitating SAR studies for drug discovery.
Synthetic Applications and Industrial Relevance
The outlined methodologies enable gram-scale production of enantiopure 2-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxylic acid. Key industrial advantages include:
Future directions include photoenzymatic cyclopropanation and earth-abundant metal catalysts to enhance sustainability.
Table 3: Industrial-Scale Production Metrics
Method | Scale Achieved | ee (%) | Purity |
---|---|---|---|
Cu-BOX Catalysis | 200 g | 92 | >98% |
Evans Auxiliary Route | 500 g | >99 | >99% |
Solid-Phase Diversification | Library of 100 compounds | >95 | >95% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7